
2-Ethyl-2,5-dimethyloxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,5-dimethyloxepane is an organic compound with the molecular formula C10H20O. It is a member of the oxepane family, which are seven-membered cyclic ethers. This compound is characterized by the presence of two methyl groups and one ethyl group attached to the oxepane ring, making it a branched structure. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dimethyloxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-2,5-dimethylhexan-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxepane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The compound is then purified through distillation or other separation techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2,5-dimethyloxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-2,5-dimethyloxepane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2,5-dimethyloxepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexanoic acid: An organic compound with similar structural features but different functional groups.
2-Methylhexane: A branched alkane with a similar carbon skeleton.
2-Ethyl-2,5-dimethylhexane: A structurally related compound with a different ring size.
Uniqueness
2-Ethyl-2,5-dimethyloxepane is unique due to its seven-membered oxepane ring structure, which imparts distinct chemical and physical properties. Its branched configuration also influences its reactivity and interactions with other molecules, making it valuable in various applications.
Propiedades
Número CAS |
62994-73-4 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2-ethyl-2,5-dimethyloxepane |
InChI |
InChI=1S/C10H20O/c1-4-10(3)7-5-9(2)6-8-11-10/h9H,4-8H2,1-3H3 |
Clave InChI |
MAZQEZCGBLZOJI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(CCO1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
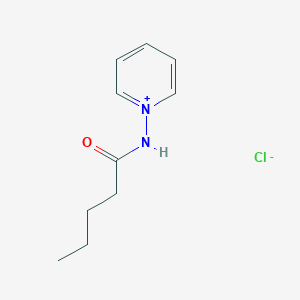
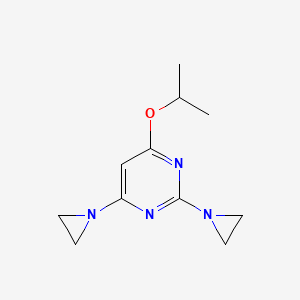
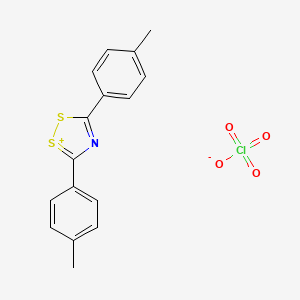
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
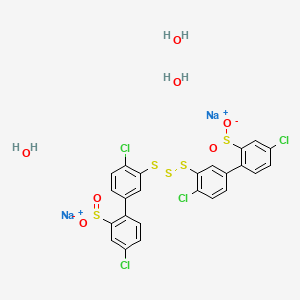
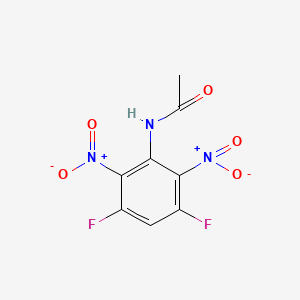

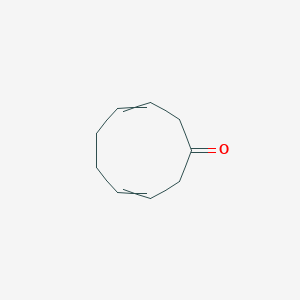
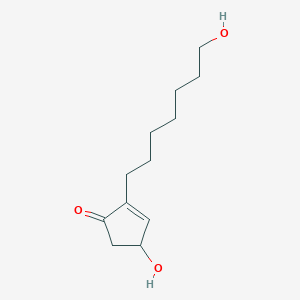
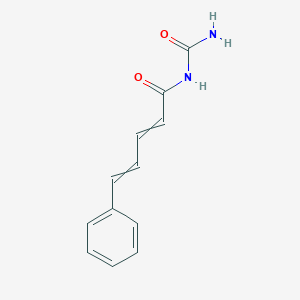

stannane](/img/structure/B14505607.png)
